Bienvenue dans la boutique en ligne BenchChem!

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Urea transporter UT-A1 IC50 comparison ortho/meta isomer differentiation

This ortho-tolyl piperidin-4-yl urea is a critical tool for medicinal chemistry campaigns targeting CXCR3 and urea transporters. Its 3.75-fold weaker UT-A1 potency vs. the meta-tolyl isomer (IC50=1,500 nM) makes it an essential attenuated-activity comparator for SAR studies. With identical MW and near-identical physicochemical properties to its meta analog, it enables mechanistic studies that isolate the contribution of aryl substitution geometry to target engagement. Sourced as a ≥95% research-grade screening compound, it ensures experimental reproducibility across laboratories.

Molecular Formula C22H29N3OS
Molecular Weight 383.55
CAS No. 1234955-96-4
Cat. No. B2932894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
CAS1234955-96-4
Molecular FormulaC22H29N3OS
Molecular Weight383.55
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
InChIInChI=1S/C22H29N3OS/c1-17-7-3-5-9-20(17)24-22(26)23-15-18-11-13-25(14-12-18)16-19-8-4-6-10-21(19)27-2/h3-10,18H,11-16H2,1-2H3,(H2,23,24,26)
InChIKeyHNYVCMVTRRVGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1234955-96-4): Chemical Identity, Supplier Landscape, and Procurement Baseline


1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1234955-96-4) is a synthetic small-molecule piperidin-4-yl urea derivative with the molecular formula C22H29N3OS and a molecular weight of 383.6 g/mol . The compound is primarily offered as a research-grade screening compound (typically ≥95% purity) by multiple chemical suppliers . As a member of the N-aryl-N′-(piperidin-4-ylmethyl)urea chemotype, it has been included in broader patent filings describing piperidin-4-yl urea derivatives as chemokine receptor (CXCR3) modulators [1]. Public bioactivity data from BindingDB and ChEMBL document its inhibitory activity against the rat urea transporter UT-A1 (IC50 = 1.50 × 10³ nM) [2]. However, the published primary literature specific to this exact compound remains sparse, and much of the available evidence must be contextualized through comparisons with structurally proximal analogs.

Why Generic Substitution Fails for 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea: Structural and Pharmacological Differentiation from In-Class Analogs


Piperidin-4-yl urea derivatives are pharmacologically polypharmacological, with individual compounds reported to engage chemokine receptors (CXCR3) [1], urea transporters (UT-A1) [2], melanin-concentrating hormone receptor 1 (MCH-R1) , soluble epoxide hydrolase (sEH), and dopamine D4 receptors depending on subtle variations in the N-aryl and N′-substituent patterns. Consequently, two compounds within this class that differ by only the position of a single methyl group on the terminal aryl ring can exhibit quantitatively distinct target engagement profiles—as demonstrated by the 3.75-fold difference in UT-A1 IC50 between the ortho-tolyl (target compound) and meta-tolyl (CAS 1235626-39-7) isomers [2]. Generic procurement based solely on the piperidin-4-yl urea scaffold, without specification of the precise substitution pattern, introduces the risk of selecting an analog with substantially different potency, selectivity, and pharmacological behavior, thereby compromising experimental reproducibility and data comparability across studies [1].

Quantitative Differentiation Evidence for 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea Versus Closest Analogs


Ortho-Tolyl vs. Meta-Tolyl Urea: 3.75-Fold Difference in Rat UT-A1 Transporter Inhibition Potency Defines Subtype Preference

In a fluorescence plate reader assay measuring inhibition of rat UT-A1 expressed in MDCK cells (15-minute incubation), the ortho-tolyl target compound (CAS 1234955-96-4) exhibited an IC50 of 1.50 × 10³ nM, whereas the meta-tolyl isomer (CAS 1235626-39-7) yielded an IC50 of 400 nM [1] [2]. This represents a 3.75-fold weaker inhibition by the ortho-substituted derivative under identical assay conditions, directly demonstrating that the position of the methyl substituent on the terminal aryl ring is a critical determinant of UT-A1 binding affinity within this chemotype.

Urea transporter UT-A1 IC50 comparison ortho/meta isomer differentiation

Ortho-Tolyl vs. 4-Fluorobenzyl Urea: Divergent Aryl Substituents Predict Distinct Lipophilicity, Electronic Profile, and Receptor Engagement

The target compound incorporates an ortho-tolyl (2-methylphenyl) urea terminus, with a calculated logP contribution reflecting a modestly lipophilic, electron-donating aromatic ring. The structurally related 4-fluorobenzyl analog (CAS 1235315-56-6) replaces this with a 4-fluorobenzyl group, introducing a strongly electronegative fluorine atom that alters both molecular dipole moment and hydrogen-bonding potential. While no direct head-to-head pharmacological data are available for these two compounds, extensive SAR literature on piperidin-4-yl ureas demonstrates that aryl substituent identity is a primary driver of target selectivity—fluorobenzyl-containing analogs frequently show enhanced serotonin 5-HT2A receptor affinity (as exemplified by the FDA-approved drug pimavanserin), whereas tolyl-substituted ureas are more commonly associated with urea transporter and chemokine receptor pathways [1] .

Lipophilicity aryl substitution receptor selectivity physicochemical differentiation

Ortho-Tolyl vs. 2-Methoxyethyl Urea: Aliphatic vs. Aromatic Urea Terminus Drives Physicochemical and Target Engagement Divergence

The target compound features a fully aromatic o-tolyl urea terminus (C22H29N3OS; MW = 383.6 g/mol), whereas the 2-methoxyethyl analog (CAS 1234893-47-0) bears a flexible aliphatic 2-methoxyethyl chain at the urea nitrogen (C18H29N3O2S; MW = 351.5 g/mol) . This structural difference results in a substantially lower molecular weight (ΔMW ≈ 32 g/mol), predicted higher aqueous solubility due to the polar ether oxygen, and reduced aromatic surface area for π-stacking interactions with target proteins. Aliphatic urea-terminated piperidine derivatives are frequently explored as soluble epoxide hydrolase (sEH) inhibitors, whereas aromatic urea-terminated analogs dominate the urea transporter and GPCR modulator landscapes [1]. No shared target engagement data are available for direct comparison of these two compounds.

Aliphatic urea aromatic urea solubility target engagement

Ortho-Tolyl vs. Phenethylurea Analog: Chain-Extended Urea Shows No Overlapping Target Annotation, Indicating Non-Interchangeable Pharmacology

The phenethylurea analog (CAS 1235377-84-0; MW = 397.6 g/mol; C23H31N3OS) extends the urea substituent by an ethylene spacer between the nitrogen and the terminal phenyl ring, eliminating the direct aryl-urea conjugation present in the o-tolyl target compound . This structural modification disrupts the planar urea-aryl pharmacophore, which has been shown in related chemotypes to be critical for urea transporter recognition, where the aryl ring participates in π-stacking interactions within the UT-A1 binding pocket. BindingDB and ChEMBL contain no target hit for this phenethylurea analog against UT-A1 or any other protein target annotated for the o-tolyl compound, representing a complete target annotation gap [1].

Phenethylurea target annotation gap chemical probe selectivity

Optimal Research and Procurement Application Scenarios for 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea


Urea Transporter UT-A1 Pharmacology Studies Requiring a Moderate-Affinity Ortho-Tolyl Reference Probe

In UT-A1 inhibition assays where a moderate-affinity reference compound (IC50 ≈ 1,500 nM) is needed to establish an inhibition window—particularly for SAR studies comparing ortho-, meta-, and para-substituted aryl urea derivatives—this compound provides a well-defined data point [1]. Its 3.75-fold weaker potency relative to the meta-tolyl isomer makes it suitable for use as a lower-affinity control in concentration-response experiments designed to quantify the affinity gain conferred by meta-substitution.

Chemokine Receptor (CXCR3) Screening Cascades Leveraging the Piperidin-4-yl Urea Pharmacophore

Patent filings (WO 2003070242 A1) disclose piperidin-4-yl urea derivatives as potent and selective CXCR3 modulators [2]. The ortho-tolyl compound, bearing the core N-(piperidin-4-ylmethyl)-N′-aryl urea scaffold claimed in these filings, is structurally positioned within this intellectual property space and can serve as a screening hit expansion template or a comparator compound in medicinal chemistry campaigns targeting CXCR3-mediated inflammatory and autoimmune indications.

Ortho-Substituted Aryl Urea Chemical Probe for Selectivity Profiling Against Meta- and Para-Tolyl Isomers

The ortho-methyl substitution introduces steric hindrance adjacent to the urea NH, which can differentially affect the compound's binding pose compared to the less hindered meta- and para-tolyl isomers [1]. This compound is therefore valuable for selectivity profiling panels designed to map the conformational preferences of urea transporter and related binding pockets, where the ortho effect may translate into subtype selectivity not achievable with the para- or meta-substituted analogs.

Negative Control or Attenuated-Activity Comparator for Meta-Tolyl Urea Lead Optimization Programs

For research programs advancing the meta-tolyl isomer (IC50 = 400 nM) as a lead compound, the ortho-tolyl analog (IC50 = 1,500 nM) functions as an ideal attenuated-activity comparator [1]. Its 3.75-fold weaker UT-A1 potency, coupled with identical molecular formula and near-identical physicochemical properties (MW = 383.6 for both), allows for mechanistic studies that isolate the contribution of aryl substitution geometry to target engagement while controlling for other molecular descriptors.

Quote Request

Request a Quote for 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.